![molecular formula C9H15BrN2O B2600314 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856058-70-2](/img/structure/B2600314.png)
4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole, also known as B-MPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In material science, 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been utilized as a reagent for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole may disrupt the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects
4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in these cell lines. In addition, 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole has been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the production of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole and related compounds. Additionally, the study of the structure-activity relationship of 4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole and its analogs may lead to the discovery of more potent and selective inhibitors of protein kinases.
Synthesis Methods
4-bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of butylamine with 2-bromoacetyl bromide, followed by the reaction of the resulting compound with 1-methoxymethyl-5-nitropyrazole. The final product is obtained through the reduction of the nitro group with palladium on carbon under hydrogen gas.
properties
IUPAC Name |
4-bromo-1-butyl-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-3-4-5-12-9(7-13-2)8(10)6-11-12/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAVWSCMUMGIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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